molecular formula C19H18N4O2S B276486 6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B276486
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: DMBWVMMQCTVDMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. It is a member of the triazolo-thiadiazole family, which has been extensively studied for its potential in various applications, including medicinal and agricultural fields.

Wirkmechanismus

The mechanism of action of 6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it works by inhibiting various enzymes and signaling pathways in the body, leading to its observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include anti-inflammatory, antimicrobial, and anticancer properties. It has also been found to exhibit neuroprotective effects and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of potential applications, including medicinal and agricultural fields. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of 6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of the compound. Finally, the compound's potential in agricultural applications, such as its use as a pesticide, should also be explored.

Synthesemethoden

The synthesis of 6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-methylphenol with ethyl bromoacetate to form ethyl 4-methylphenylacetate. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to form 4-methyl-1,2,4-triazol-3-thiol. The final step involves the reaction of 4-methyl-1,2,4-triazol-3-thiol with 2-ethoxybenzyl chloride and sodium hydroxide to form the desired product.

Wissenschaftliche Forschungsanwendungen

6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential in various scientific research applications. It has been found to exhibit significant anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it has been studied for its potential in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C19H18N4O2S

Molekulargewicht

366.4 g/mol

IUPAC-Name

6-(2-ethoxyphenyl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-3-24-16-7-5-4-6-15(16)18-22-23-17(20-21-19(23)26-18)12-25-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3

InChI-Schlüssel

DMBWVMMQCTVDMF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)C

Kanonische SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.